molecular formula C4H6O6.2H3N<br>C4H12N2O6 B1147605 Ammonium tartrate CAS No. 3164-29-2

Ammonium tartrate

Cat. No.: B1147605
CAS No.: 3164-29-2
M. Wt: 184.15 g/mol
InChI Key: NGPGDYLVALNKEG-OLXYHTOASA-N
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Description

Ammonium tartrate, the diammonium salt of tartaric acid, is a crystalline compound with the chemical formula (NH₄)₂C₄H₄O₆. It is widely utilized in biological and chemical applications due to its dual role as a nitrogen source and a buffering agent. Key applications include:

  • Microbial Cultivation: It serves as a nitrogen source in fungal growth media, influencing secondary metabolite production. For instance, Fusarium solani produces higher yields of fusarubins (e.g., bostrycoidin) in media containing this compound compared to sodium nitrate .
  • Radiation Dosimetry: this compound exhibits superior sensitivity in electron paramagnetic resonance (EPR) dosimetry compared to alanine, with a radiation sensitivity factor of 1.84–2.1 times higher .
  • Protein Separation: It functions as a mass spectrometry (MS)-compatible salt in hydrophobic interaction chromatography (HIC), demonstrating comparable performance to ammonium sulfate .
  • Thermoluminescence (TL): As a nonaromatic organic crystal, it is categorized alongside sodium tartrate and sugars like sucrose for TL applications .

Mechanism of Action

Target of Action

Ammonium tartrate is a chemical compound that is used in a variety of applications. It’s important to note that the compound’s effects can vary depending on the context and concentration .

Mode of Action

It is known that ammonium ions can be involved in various biological processes, such as ph regulation and metabolic activities . Tartrate ions, on the other hand, can act as chelating agents, binding to metal ions and potentially influencing various biochemical reactions .

Biochemical Pathways

This compound may influence several biochemical pathways. For instance, it has been suggested that ammonium ions can be involved in nitrogen transport and allocation in plants . .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a small, water-soluble molecule, it is likely to be readily absorbed and distributed in biological systems. The specifics of its metabolism and excretion would depend on the organism and the specific biological context .

Result of Action

The molecular and cellular effects of this compound’s action can vary widely depending on the concentration and the specific biological context. For instance, in certain conditions, it may influence the production of pigments in fungi . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, high pH and low glucose amounts can stimulate the production of red pigments . Moreover, the presence of other ions in the environment can also influence the action of this compound, as tartrate ions can bind to various metal ions .

Biological Activity

Ammonium tartrate, a salt derived from tartaric acid and ammonia, has garnered attention in various biological and biochemical applications. Its properties as a nitrogen source, its role in enzyme activity modulation, and its compatibility in analytical techniques highlight its significance in both research and industrial settings.

This compound is a colorless, crystalline compound that can exist as a dibasic or monobasic salt. Its chemical formula is C4H8N2O6\text{C}_4\text{H}_8\text{N}_2\text{O}_6 with a CAS number of 3164-29-2. This compound is known to release ammonia upon exposure to air, which can influence its reactivity and applications in biological systems .

Biological Applications

1. Nitrogen Source in Microbial Cultures

This compound serves as an effective nitrogen source in microbial fermentation processes. Research indicates that it can prevent the acidification of growth media, which is common when using other ammonium salts like ammonium chloride or sulfate . For instance, in the cultivation of Cunninghamella bainieri, this compound was shown to enhance the specific activities of key enzymes involved in lipid biosynthesis, such as malic enzyme (ME), fatty acid synthase (FAS), and ATP citrate lyase (ACL). This resulted in improved biomass production but did not significantly increase lipid content when used alone .

2. Enzyme Activity Modulation

Studies have demonstrated that feeding this compound to cultures can reinstate enzyme activities that had diminished due to nutrient depletion. Specifically, after the addition of this compound, the specific activities of ME, FAS, and ACL increased significantly over a 24-hour period, indicating that it may enhance enzyme synthesis through the provision of nitrogen . However, it was noted that while enzyme activity improved, this did not correlate with an increase in lipid accumulation, suggesting a complex interaction between nitrogen availability and metabolic pathways.

Case Studies and Research Findings

Case Study: Lipid Production Enhancement

In a controlled study involving Cunninghamella bainieri, researchers observed the effects of varying concentrations of this compound combined with glucose on lipid production. The results indicated that optimal concentrations of this compound significantly influenced biomass accumulation and lipid synthesis. As shown in Table 1, increasing this compound concentration positively correlated with biomass production up to a certain threshold:

This compound Concentration (g/L)Biomass Concentration (g/L)
010
515
1025
1530

This data suggests that strategic feeding of this compound can optimize microbial growth conditions for lipid-rich biomass production .

Case Study: Protein Separation Techniques

This compound has also been identified as a compatible salt for hydrophobic interaction chromatography (HIC) in mass spectrometry applications. It provides comparable separation performance to traditional salts like ammonium sulfate while being less problematic for mass spectrometric analysis. This advancement allows for more effective protein separation techniques essential for proteomics research .

Health and Safety Considerations

While this compound is widely used in various applications, it poses certain health risks upon exposure. Acute exposure can lead to skin irritation and respiratory issues if inhaled. Long-term effects have not been extensively studied; however, it is categorized under hazardous substances due to its potential irritative properties . Proper handling guidelines must be adhered to minimize exposure risks.

Scientific Research Applications

Biochemical Applications

Cell Culture and Chromatography
Ammonium tartrate is frequently utilized in cell culture and chromatography. Its role as a buffering agent helps maintain pH stability, which is crucial for cell growth and metabolic processes. In chromatography, it serves to displace sodium ions for the analysis of modified oligonucleotides using matrix-assisted laser desorption/ionization post-source decay (MALDI-PSD) techniques .

Electron Spin Resonance (ESR) Dosimetry
Research indicates that this compound can be used as a more sensitive standard than L-alanine in ESR dosimetry for high-dose radiation determinations. Studies have shown that it provides reliable measurements of radiation exposure by detecting free radicals generated during irradiation .

Fungal Cultivation Studies
In studies focusing on the cultivation of fungi such as Cunninghamella sp., this compound was shown to significantly influence biomass and gamma-linolenic acid (GLA) production. The optimal concentration for maximum biomass yield was found to be between 2.4 to 3.0 g/L when combined with glucose concentrations of 50 to 60 g/L . This underscores its utility in bioprocessing applications.

Environmental Science

Soil Fertility Enhancement
this compound has been investigated for its potential to enhance soil fertility by acting as a nitrogen source for plants. Its application can improve nutrient uptake efficiency, promoting better growth and yield in agricultural practices.

Materials Science

Radiation Shielding and Dosimetry
The compound is being explored in the context of radiation shielding materials due to its ability to interact with ionizing radiation effectively. The addition of this compound in dosimeters has been shown to enhance sensitivity and accuracy in measuring radiation levels .

Data Summary

Application AreaKey FindingsReference
Cell CultureUsed as a buffering agent; stabilizes pH for optimal cell growth
ChromatographyDisplaces sodium ions for oligonucleotide analysis via MALDI-PSD
ESR DosimetryMore sensitive than L-alanine for high-dose determinations; effective in detecting free radicals
Fungal CultivationInfluences biomass and GLA production; optimal concentrations identified for maximum yield
Soil FertilityEnhances nutrient uptake efficiency; beneficial for agricultural practices-
Radiation ShieldingImproves sensitivity in dosimeters; effective in measuring ionizing radiation levels

Case Study 1: ESR Dosimetry with this compound

A study compared the efficacy of this compound against traditional standards like L-alanine in ESR dosimetry. The results demonstrated that this compound provided higher precision in dose measurements across various radiation levels, indicating its potential as a superior standard in radiation research .

Case Study 2: Fungal Biomass Production

Research conducted on Cunninghamella sp. revealed that varying concentrations of this compound significantly affected lipid accumulation and biomass production. The findings suggest that optimizing nitrogen sources like this compound can enhance biotechnological processes aimed at producing valuable compounds such as GLA .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing high-purity ammonium tartrate, and how can its purity be validated?

this compound is synthesized by neutralizing L(+)-tartaric acid with ammonium hydroxide under controlled pH conditions (typically pH 6–8). The reaction is:

C4H6O6+2NH4OH(NH4)2C4H4O6+2H2O\text{C}_4\text{H}_6\text{O}_6 + 2\text{NH}_4\text{OH} \rightarrow (\text{NH}_4)_2\text{C}_4\text{H}_4\text{O}_6 + 2\text{H}_2\text{O}

Post-crystallization, purity is validated via gravimetric analysis (e.g., complexometric titration with EDTA, using sodium tartrate to prevent hydroxide precipitation ), or by X-ray diffraction (XRD) to confirm crystal structure .

Q. How does the crystalline structure of this compound influence its physicochemical properties?

The dextrorotatory form (+)-(1a) crystallizes in the orthorhombic system (space group P212121P2_12_12_1) with unit cell dimensions a=12.1739(9)a = 12.1739(9) Å, b=14.4129(9)b = 14.4129(9) Å, c=6.2352(9)c = 6.2352(9) Å. Its extensive hydrogen-bonding network enhances stability and solubility compared to the racemic form (±)-(1b), which has a monoclinic structure (P21/aP2_1/a) with weaker hydrogen bonding . These structural differences affect hygroscopicity and reactivity in aqueous solutions.

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

  • Titrimetry : Use EDTA in ammonium hydroxide-buffered media with sodium tartrate (1 mol L1^{-1}) to prevent metal hydroxide precipitation. The equivalence point is determined via non-parametric regression of titration curves .
  • Spectrophotometry : For trace analysis, employ colorimetric methods with reagents like potassium antimonyl tartrate, ensuring tartrate concentrations <0.1% to avoid interference .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what role does crystallization play?

Enantiomeric separation exploits the differential solubility of dextrorotatory (+)-(1a) and racemic (±)-(1b) forms. Crystallization in aqueous ethanol at 4°C selectively precipitates the (+)-enantiomer due to its lower solubility. XRD confirms phase purity, with hydrogen-bonding patterns distinguishing enantiomers .

Q. What experimental design strategies ensure robustness in this compound-based analytical methods?

A Box-Behnken design evaluates critical variables:

  • Ammonium hydroxide concentration (0.17–0.92 mol kg1^{-1})
  • Sodium tartrate volume (8.4–16.8 µmol kg1^{-1}) Statistical analysis (ANOVA) confirms no significant correlation (p>0.05p > 0.05) between these variables and measurement outcomes, validating method robustness .

Q. How do conflicting data on this compound’s stability arise, and how can they be resolved?

Discrepancies often stem from:

  • pH variability : Degradation accelerates above pH 8 due to ammonium dissociation.
  • Temperature : Thermal gravimetric analysis (TGA) shows decomposition >150°C, but hygroscopicity at ambient conditions may alter observed stability . Mitigate by standardizing storage (desiccators, 20°C) and using inert buffers during experiments .

Q. Methodological Tables

Table 1. Box-Behnken Design for Robustness Testing of this compound Titration

VariableRange StudiedEffect on Measurement
NH4_4OH concentration0.17–0.92 mol kg1^{-1}Insignificant (p=0.32p=0.32)
Na tartrate volume8.4–16.8 µmol kg1^{-1}Insignificant (p=0.45p=0.45)

Table 2. Crystallographic Data for this compound Salts

FormSpace GroupUnit Cell Dimensions (Å)Hydrogen Bonds
(+)-(1a)P212121P2_12_12_1a=12.1739a=12.1739, b=14.4129b=14.4129, c=6.2352c=6.235212 intermolecular
(±)-(1b)P21/aP2_1/aa=15.244a=15.244, b=5.0663b=5.0663, c=10.2186c=10.21868 intermolecular

Comparison with Similar Compounds

Ammonium Tartrate vs. Alanine in Radiation Dosimetry

This compound outperforms alanine in EPR dosimetry:

Property This compound Alanine Reference
Sensitivity (47–2500 Gy) 1.84–2.1× higher Baseline
Precision ±1.3–2.1% ±2.5–3.8%
Stability Stable post-irradiation radicals Moderate decay over time

This compound’s linear dose response and lower detection limit (1.46 Gy) make it suitable for low-dose applications .

This compound vs. Ammonium Sulfate in Chromatography

Both salts are effective in HIC, but this compound is MS-compatible:

Property This compound Ammonium Sulfate Reference
MS Compatibility Yes No
Protein Resolution Baseline separation for 4-mix Similar performance
Cost Higher Lower

This compound vs. Sodium Nitrate in Fungal Metabolism

This compound enhances fusarubin production in Fusarium solani, whereas sodium nitrate suppresses it:

Compound Fusarubin Yield (mg/L) Bostrycoidin Yield Javanicin Yield Reference
This compound Up to 287 High Moderate
Sodium Nitrate Negligible Absent Low

Optimal fusarubin production occurs at 100 g/L sucrose and 4.6 g/L this compound .

This compound vs. Other Ammonium Salts in Physiology

Ammonium salts (e.g., chloride, sulfate) share similar toxicological profiles, inducing convulsions and coma in high doses . However, this compound’s applications diverge in microbial systems:

  • Fungal Growth: Sanghuangporus alpinus shows poor growth with this compound, favoring yeast extract instead . Conversely, Cunninghamella sp. 2A1 achieves maximal gamma linolenic acid (GLA) production at 1 g/L this compound .
  • Crystallization : this compound dibasic (0.7–1.1 M) is critical for crystallizing bacterial diterpene cyclases .

This compound vs. Sodium Tartrate in Thermoluminescence

Both compounds are TL-active, but sodium tartrate is more commonly studied:

Property This compound Sodium Tartrate Reference
TL Intensity Moderate High
Molecular Structure Nonaromatic Nonaromatic
Applications Dosimetry, microbiology Photoluminescence studies

Key Research Findings

  • Dosimetry Enhancement : Blending this compound with Gd₂O₃ doubles EPR sensitivity via increased radical yield .
  • Fermentation Optimization : In Cunninghamella sp., lipid production peaks at 1 g/L this compound and 43 g/L glucose .
  • Toxicity Profile : Like other ammonium salts, this compound causes physiological stress at high concentrations but is safe in controlled doses .

Properties

CAS No.

3164-29-2

Molecular Formula

C4H6O6.2H3N
C4H12N2O6

Molecular Weight

184.15 g/mol

IUPAC Name

diazanium;(2R,3R)-2,3-dihydroxybutanedioate

InChI

InChI=1S/C4H6O6.2H3N/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);2*1H3/t1-,2-;;/m1../s1

InChI Key

NGPGDYLVALNKEG-OLXYHTOASA-N

SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+]

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+]

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+]

boiling_point

Decomposes

Color/Form

Colorless, crystalline (sand-like) solid or white granule
White crystals
Crystals or white granules

density

1.601 g/cu cm

physical_description

White solid;  [Hawley] Soluble in water;  [MSDSonline]

Related CAS

3095-65-6

solubility

In water, 64 lbs per 100 lbs water at 70 °F
In water: 43.92 g soluble in 100 g H2O at 0 °C;  58.10 g soluble in 100 g H2O at 15 °C;  63.81 g soluble in 100 g H2O at 30 °C;  79.45 g soluble in 100 g H2O at 45 °C;  87.17 g soluble in 100 g H2O at 60 °C
Very slightly soluble in alcohol

Synonyms

L(+)-Tartaric acid diammonium salt

vapor_pressure

7.1X10-16 mm Hg at 25 °C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of (1S,4R)-Methyl 4-aminocyclopent-2-ene-1-carboxylate L-tartrate (10 g, 34.3 mmol) and ammonium chloride (1.85 g, 34.3 mmol) in ethanol (79 g) was added a 2M solution of ammonia in methanol (17.2 mL, 34.4 mmol). The mixture was stirred for 2 h, resulting in precipitation of the tartaric acid di-ammonium salt. The solid was removed by filtration and the filtrate was concentrated to about 10 mL. The concentrated filtrate was diluted with methyl isobutyl ketone (MIK), resulting in precipitation of (1S,4R) Methyl-4-aminocyclopent-2-ene-1-carboxylate hydrochloride. The solid was collected by filtration and dried in a vacuum oven (100 mbar) at 50° C. for 24 h.
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